Fmoc-3-(Methylseleno)-D-Ala-OH

Description

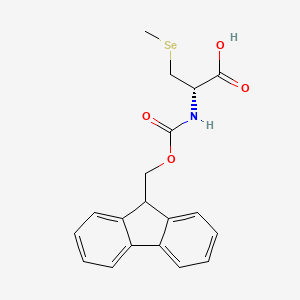

Fmoc-3-(Methylseleno)-D-Ala-OH is a non-natural amino acid derivative featuring a methylseleno (-SeCH₃) group at the β-position of D-alanine, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce selenium functionality into peptides, enabling applications in redox-responsive materials, structural biology, and medicinal chemistry . The selenium atom’s unique redox behavior allows reversible oxidation to selenoxide (-Se(O)CH₃) under mild conditions, which can be reduced back using agents like dithiothreitol (DTT) .

Properties

CAS No. |

1369530-28-8 |

|---|---|

Molecular Formula |

C19H19NO4Se |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylselanylpropanoic acid |

InChI |

InChI=1S/C19H19NO4Se/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 |

InChI Key |

BESNQDBUEAXMQH-QGZVFWFLSA-N |

Isomeric SMILES |

C[Se]C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

C[Se]CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-(Methylseleno)-D-Ala-OH typically involves the introduction of the methylseleno group into the alanine structure, followed by the protection of the amino group with the Fmoc group. The process can be summarized as follows:

Fmoc Protection: The amino group of the selenated alanine is then protected using the Fmoc group. This is typically done by reacting the selenated alanine with Fmoc chloride in the presence of a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale selenation and Fmoc protection reactions are carried out in industrial reactors.

Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-(Methylseleno)-D-Ala-OH can undergo various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to remove the selenium atom, reverting to the original alanine structure.

Substitution: The methylseleno group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include selenoxide derivatives, reduced alanine, and various substituted alanine derivatives.

Scientific Research Applications

Chemistry

Fmoc-3-(Methylseleno)-D-Ala-OH is used in peptide synthesis as a building block for the preparation of selenium-containing peptides. These peptides can be used to study the role of selenium in biological systems and to develop novel therapeutic agents.

Biology

In biological research, this compound is used to investigate the effects of selenium on protein structure and function. Selenium is known to play a crucial role in antioxidant defense and redox regulation.

Medicine

The compound has potential applications in medicine, particularly in the development of selenium-based drugs. Selenium is an essential trace element with antioxidant properties, and its incorporation into peptides can enhance their therapeutic efficacy.

Industry

In the industrial sector, this compound is used in the synthesis of specialized peptides for use in pharmaceuticals, cosmetics, and nutraceuticals.

Mechanism of Action

The mechanism of action of Fmoc-3-(Methylseleno)-D-Ala-OH involves the incorporation of selenium into peptides, which can modulate their biological activity. Selenium can interact with various molecular targets, including enzymes and proteins involved in redox regulation and antioxidant defense. The presence of selenium can enhance the stability and activity of peptides, making them more effective in their biological roles.

Comparison with Similar Compounds

Functional Group Reactivity and Stability

- Selenium vs. Sulfur: The methylseleno group in this compound undergoes oxidation to selenoxide with iodine, unlike the thioether group in Fmoc-D-Met-OH, which resists mild oxidation . This redox activity enables dynamic diselenide bond formation in materials science .

- Azide vs. Selenium: Fmoc-3-azido-D-Ala-OH is inert under SPPS conditions but reacts selectively with alkynes (e.g., in click chemistry), contrasting with the redox-driven applications of the methylseleno variant .

Research Findings and Data

Redox Behavior of Methylseleno Group

Coupling Efficiency in SPPS

- Activation Reagents: Optimal coupling for selenium-containing amino acids uses PyBOP or HATU, similar to azido derivatives, but HBTU/TBTU yields poor results .

- Coupling Time : Extended coupling times (2–4 hours) are required compared to Fmoc-D-Met-OH (1–2 hours) due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.